はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Ethyl acetate ; 7.5 h, 25 °C

2.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide , Dichloromethane ; 16 h, 0 °C

3.1 Reagents: Formic acid Solvents: Chloroform ; 5 h, 25 °C

3.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride , HOAt Solvents: Tetrahydrofuran ; 30 min, 0 °C

4.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ; 23 h, 25 °C

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 25 °C

5.2 Reagents: tert-Butyl nitrite , Tetrafluoroboric acid Solvents: Acetonitrile ; 10 min, 0 °C

5.3 Reagents: Cupric chloride , Cuprous chloride Solvents: Acetonitrile , Water ; 1 h, 25 °C

6.1 Solvents: Acetonitrile ; 22 h, 50 °C

6.2 Reagents: Citric acid Solvents: Water ; 13 h, 25 °C

7.1 Reagents: 2-Bromo-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 2 h, 0 °C

7.2 Reagents: Sodium bicarbonate , Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane , Water ; 2.5 h, 25 °C

8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, 0 °C; 1 h, 25 °C

8.2 Reagents: Isobutylene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol ; 20 min, 25 °C

8.3 Solvents: Benzene , Water ; 45 min, 25 °C

9.1 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Water

10.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid

11.1 Reagents: Aluminum chloride Solvents: Ethanethiol

リファレンス

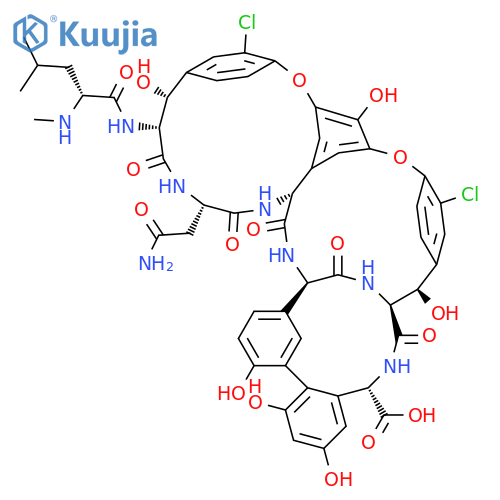

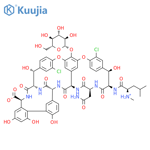

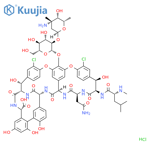

Diastereoselective Total Synthesis of the Vancomycin Aglycon with Ordered Atropisomer Equilibrations

Boger, Dale L.; et al,

Journal of the American Chemical Society,

1999,

121(13),

3226-3227